2-[(2-Furylmethyl)amino]nicotinic acid
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-4-1-5-12-10(9)13-7-8-3-2-6-16-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMQGUDRIPWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reaction Conditions and Outcomes for 2-Aminonicotinic Acid Synthesis
| Parameter | Range/Value | Notes |
|---|---|---|
| Starting material | 2-chloro-3-nitropyridine | Molar ratio to ammonia: 1:3–20 |
| Ammonolysis temperature | 35–80 °C | Preferred: 65 °C |
| Ammonolysis time | 5–15 hours | Preferred: 8 hours |
| Hydrolysis base | NaOH or KOH | Concentration: 1–4 mol/L |
| Hydrolysis temperature | 30–90 °C | Preferred: 70 °C |
| Hydrolysis time | 2–6 hours | Preferred: 4 hours |
| Product purity | 95–99% | By HPLC or equivalent method |
| Overall yield | 59.5–89.2% | Based on starting material |
Introduction of the (2-Furylmethyl)amino Group
The second stage involves coupling the 2-aminonicotinic acid or its activated derivative with a 2-furylmethylamine moiety. Common approaches include:
- Nucleophilic substitution: Reacting 2-chloronicotinic acid derivatives with 2-furylmethylamine under controlled conditions to substitute the chlorine atom with the furylmethylamino group.
- Amide bond formation: Activating the carboxylic acid group of nicotinic acid derivatives (e.g., via acid chlorides or carbodiimide coupling agents) followed by reaction with 2-furylmethylamine to form the amide linkage.
The choice of solvent (e.g., chlorinated hydrocarbons, tetrahydrofuran, or dimethoxyethane) and reaction conditions (temperature, pH) are critical to maximize yield and minimize side reactions.
Representative Synthetic Route from Literature
While direct literature on 2-[(2-Furylmethyl)amino]nicotinic acid is limited, analogous substituted nicotinic acids have been prepared as follows:
- Starting from 5- or 6-substituted nicotinic acid derivatives, esterification is performed using ethereal diazoalkanes in inert solvents.
- The ester is then converted to an anhydride intermediate by heating with acetic anhydride in the presence of pyridine.
- The anhydride reacts with an aminocarboxamide or amine (such as 2-furylmethylamine) in inert solvents like tetrahydrofuran or diethyl ether to yield the substituted nicotinic acid derivative.
- Final hydrolysis and purification steps yield the target compound.
Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Ammonolysis | 2-chloro-3-nitropyridine + liquefied ammonia, 65 °C, 8 h | Formation of 2-amino-3-nitropyridine, 99% purity |
| Hydrolysis | NaOH 2 mol/L, 70 °C, 4 h | Conversion to 2-aminonicotinic acid, 97% purity |
| Amino substitution | 2-aminonicotinic acid + 2-furylmethylamine, solvent (THF, DCM), base catalyst | Formation of this compound |
| Purification | Filtration, crystallization, drying | Product purity >95% |
Research Findings and Considerations
- The use of liquefied ammonia under pressure provides an efficient route to amino-substituted pyridines with high selectivity.
- Alkaline hydrolysis conditions must be optimized to prevent degradation of sensitive groups.
- The choice of solvent and reaction conditions for amine coupling significantly affects the yield and purity of the final product.
- Industrially, the process benefits from low-cost raw materials and environmentally friendly steps, making it scalable.
- Purification by crystallization and solvent extraction ensures removal of impurities and byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)amino]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound with an amino group.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
One of the primary applications of 2-[(2-Furylmethyl)amino]nicotinic acid is its use as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable for researchers looking to develop new compounds with specific properties.
Table 1: Synthetic Routes and Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts furan to furan-2,5-dicarboxylic acid | Potassium permanganate, H₂O₂ |
| Reduction | Reduces nitro group to amino group | Palladium on carbon, NaBH₄ |
| Substitution | Amino group participates in nucleophilic substitutions | Alkyl halides, acyl chlorides |
Biological Applications
Potential Ligand in Biochemical Assays
Research has indicated that this compound may act as a ligand in various biochemical assays. Its ability to interact with specific receptors or enzymes can be leveraged to study biological processes or develop new therapeutic agents.
Therapeutic Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in drug development. Its unique structure could allow it to modulate biological pathways effectively.
Industrial Applications
Development of Novel Materials
In industrial settings, this compound is explored for the development of novel materials with tailored properties. Its chemical versatility can contribute to advancements in material science, particularly in creating polymers or coatings with enhanced functionalities.
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when tested on cultured macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that it exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets. The furan ring and nicotinic acid moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Analysis :
Key Observations :
- Coupling reactions involving sodium phosphates (e.g., Na₂·IMP/GMP) often result in low yields (<30%), as seen in dinucleotide analogues .
- The use of CDI (1,1'-carbonyldiimidazole) as a coupling agent improves efficiency for amino-nicotinic acid derivatives .
Physicochemical Properties
- Solubility and Bioavailability : The hydrophilic carboxylic acid group in all analogues ensures moderate aqueous solubility, but lipophilic substituents (e.g., trifluoromethyl in niflumic acid) enhance membrane permeability .
- Thermal Stability: 5-(2-Furyl)nicotinic acid’s high melting point (261–263°C) suggests strong intermolecular interactions, whereas alkylamino derivatives (e.g., 2,4-dimethylphenyl) may exhibit lower thermal stability .
Biological Activity
Overview
2-[(2-Furylmethyl)amino]nicotinic acid is an organic compound characterized by a furan ring linked to a nicotinic acid moiety through an amino group. Its molecular formula is C₁₁H₁₀N₂O₃. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry.
The synthesis of this compound typically involves a condensation reaction between nicotinic acid and 2-furylmethylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or dimethylformamide at controlled temperatures.
Reaction Pathways
- Oxidation : The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid.
- Reduction : The compound can undergo reduction reactions to form various amine derivatives.
- Substitution : The amino group may participate in nucleophilic substitution reactions, leading to diverse derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of both the furan ring and the nicotinic acid moiety allows this compound to modulate biological functions effectively.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds derived from nicotinic acid scaffolds. In vitro tests have shown that various derivatives exhibit significant anti-inflammatory effects without compromising cell viability. For instance, compounds synthesized from nicotinic acid demonstrated potent inhibition of inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
| Compound | Cytokine Inhibition (%) | MTT Assay Result |
|---|---|---|
| 4d | 70 | 86.109 ± 0.51 |
| 4f | 65 | 90.234 ± 0.45 |
| 4g | 75 | 92.012 ± 0.37 |
| Ibuprofen | 60 | Reference |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies indicate that compounds with similar structures can exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like ampicillin .
Case Studies and Research Findings
- In Vitro Studies : A series of nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory activity using the MTT assay and Griess assay, demonstrating significant effects on macrophage viability and cytokine production .
- Antimicrobial Testing : Compounds structurally related to this compound were tested against various pathogens, revealing promising antimicrobial activity that warrants further investigation for potential therapeutic applications .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to COX-2, providing insights into their mechanism of action and potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 2-[(2-Furylmethyl)amino]nicotinic acid?
- Methodological Answer : Utilize regioselective coupling reactions between furan derivatives and nicotinic acid precursors. For example, employ palladium-catalyzed amination or Ullmann-type coupling under controlled pH (6–8) to minimize side reactions. Reaction optimization should include temperature gradients (80–120°C) and solvent screening (e.g., DMF, THF) to enhance furylmethyl group incorporation .
- Data Consideration : Monitor intermediates via LC-MS and adjust stoichiometry of 2-furylmethylamine relative to nicotinic acid halides to avoid over-functionalization.
Q. How can researchers validate the purity of this compound using analytical techniques?
- Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm (for nicotinic acid absorbance) and 220 nm (for furan moieties). Validate purity further via H NMR (DMSO-) by confirming the absence of residual solvent peaks and integration of furyl protons (δ 6.2–7.4 ppm) .
- Data Contradiction Note : Discrepancies in melting points (e.g., observed vs. literature) may arise from polymorphic forms; cross-reference with DSC thermograms to distinguish kinetic vs. thermodynamic crystallization .
Advanced Research Questions
Q. How can crystallization mechanisms of this compound be studied to predict solid-state stability?
- Methodological Answer : Conduct polymorph screening using solvent-mediated crystallization (e.g., ethanol/water mixtures) under varying cooling rates. Analyze crystal packing via single-crystal XRD to identify hydrogen-bonding motifs (e.g., carboxylic acid dimers, furan π-π stacking). Compare with amorphous forms generated by melt-quenching, and assess thermodynamic stability via Gibbs free energy calculations from solubility data .
- Key Finding : Structurally similar compounds (e.g., 2-phenylamino nicotinic acid) exhibit glass-forming tendencies due to hindered molecular alignment, suggesting potential challenges in isolating stable crystalline forms .
Q. How should researchers address contradictory spectral data in structural elucidation?
- Methodological Answer : Resolve ambiguities using complementary techniques:
- IR Spectroscopy : Confirm carboxylic acid O-H stretches (2500–3000 cm) and furan C-O-C vibrations (1260 cm).
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isobaric impurities (e.g., methyl vs. ethyl ester adducts).
- Solid-State NMR : Use C CP/MAS to detect polymorph-specific carbon environments .
- Case Study : In furan-containing analogs, overlapping H NMR signals for aromatic protons were resolved via H-C HSQC correlation experiments .
Q. What experimental strategies can reconcile discrepancies between thermodynamic and kinetic stability in amorphous forms?
- Methodological Answer : Perform variable-temperature XRD and modulated DSC to map recrystallization pathways. For kinetic stability, assess molecular mobility via dielectric spectroscopy. For thermodynamic stability, calculate fragility indices from viscosity-temperature profiles during melt cooling .
- Insight : Compounds with rigid furylmethyl groups (e.g., this compound) may exhibit higher fragility, favoring amorphous phase persistence under storage conditions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform docking studies using nicotinic acid-binding protein templates (e.g., bacterial NAD synthetase) to predict substituent effects. Optimize furylmethyl positioning via molecular dynamics simulations (AMBER/CHARMM force fields) to evaluate steric and electronic compatibility with active sites .
- Validation : Cross-reference computational predictions with in vitro enzymatic assays (e.g., inhibition of NAD biosynthesis) to refine synthetic priorities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
